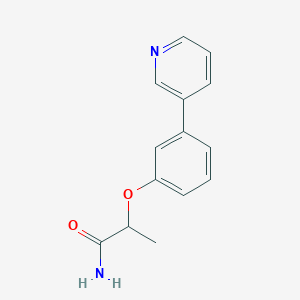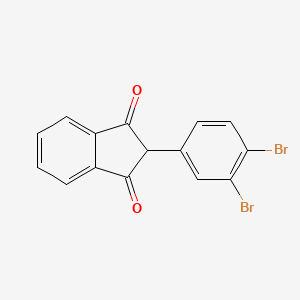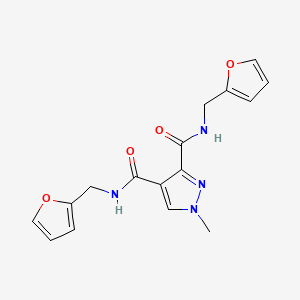![molecular formula C20H22FNO2 B6098283 2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B6098283.png)
2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine, also known as FP-PP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
作用機序
2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine exerts its pharmacological effects by binding to the dopamine transporter and inhibiting its function. This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn activates dopamine receptors and produces its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase locomotor activity, produce rewarding effects, and enhance cognitive function. It has also been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and addiction.
実験室実験の利点と制限
2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine has several advantages and limitations for use in laboratory experiments. One of the major advantages is its high selectivity and potency towards the dopamine transporter, which makes it an ideal tool for studying the role of dopamine in various physiological and pathological processes. However, one of the major limitations of this compound is its potential toxicity and side effects, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine. One potential direction is to explore its therapeutic potential in the treatment of various neuropsychiatric disorders such as ADHD, depression, and addiction. Another direction is to investigate its potential as a tool for studying the role of dopamine in various physiological and pathological processes. Additionally, further studies are needed to explore its safety and efficacy in humans, which could pave the way for its clinical development as a novel therapeutic agent.
合成法
The synthesis of 2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 3-fluorophenylhydrazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to form the corresponding hydrazide intermediate. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to yield the final product, this compound.
科学的研究の応用
2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective and potent inhibitor of the dopamine transporter (DAT), a protein that regulates the levels of dopamine in the brain. This compound has been found to increase extracellular dopamine levels in the striatum, a brain region that is involved in reward and motivation.
特性
IUPAC Name |
1-[2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-24-18-10-7-15(8-11-18)9-12-20(23)22-13-3-6-19(22)16-4-2-5-17(21)14-16/h2,4-5,7-8,10-11,14,19H,3,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBYAUNUMKLGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B6098209.png)
![2-(3-methoxy-1-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098214.png)

![ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate](/img/structure/B6098227.png)
![N-benzyl-2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6098231.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6098245.png)
![N-(3-chloro-4-fluorophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide](/img/structure/B6098252.png)


![N-(4-ethylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6098272.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6098276.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6098287.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6098290.png)